N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide - 2034507-65-6

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide

Catalog Number: EVT-2824354
CAS Number: 2034507-65-6
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride

  • Compound Description: Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride (2) is an organotellurium compound synthesized by reacting 1-(2-chloroethyl)-3,5-dimethylpyrazole with sodium telluride (Na2Te) in an aqueous solution []. It serves as a precursor for various organotellurium halides.

Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide

  • Compound Description: Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide (5a) is an organotellurium halide synthesized by reacting Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride with bromine []. This compound exhibits thermal stability above 100°C.

Bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide

  • Compound Description: Bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide (5b) is an unexpected product obtained during the synthesis of Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide []. Its formation indicates potential bromination at the 4-position of the pyrazole ring.
  • Compound Description: This compound is a copper(II) complex synthesized using the ligand bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) and sodium azide in the presence of copper perchlorate []. This dinuclear complex exhibits a distorted square pyramidal geometry and displays interesting magnetic properties due to the presence of two crystallographically independent dinuclear subunits with differing Cu-N(N3)-Cu bond angles [].

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

  • Compound Description: This quaternary ammonium betaine exhibits exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins, as demonstrated in cell adhesion assays []. It shows promise as a potential therapeutic agent.
  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist discovered through the optimization of previously identified leads []. Preclinical studies demonstrate its ability to blunt glucagon-induced glucose elevation and lower blood glucose levels in mouse models, making it a promising candidate for treating type II diabetes [].

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT)

  • Compound Description: MPT is a ligand formed through the unexpected acid-mediated hydrolysis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT) []. It forms a nickel(II) coordination polymer, [Ni(MPT)(H2O)(SCN)2]n, exhibiting both antibacterial and antifungal activity [].

2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide

  • Compound Description: This compound exists in two monoclinic polymorphs [, ]. The molecule is characterized by an anti configuration of the oxime group and the oxygen atom of the amide group with respect to the C-C bond [].

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L)

  • Compound Description: L acts as a ligand, forming a copper(II) complex, [CuLCl2], which adopts a distorted square-pyramidal geometry []. Interestingly, the NH2-group participates in NH⋯Cl hydrogen bonds instead of the common (NH⋯N3(pyrimidine))2 synthon found in similar N-heteroaromatic compounds [].

2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (bdmpp)

  • Compound Description: bdmpp is a tridentate ligand used to synthesize a series of homo- and heterometallic coordination oligomers and polymers with copper(II), cobalt(II), and nickel(II) ions [].

1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA)

  • Compound Description: LA is a tridentate ligand used to synthesize cobalt(II), zinc(II), and cadmium(II) complexes []. The complexes formed with LA exhibited trigonal bipyramidal geometries, except for [LACdBr2], which adopted a square pyramidal geometry [].

N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB)

  • Compound Description: LB is a bidentate ligand utilized in the synthesis of cobalt(II), zinc(II), and cadmium(II) complexes []. The complexes formed with LB displayed distorted tetrahedral geometries, with LB coordinating to the metal centers in a bidentate fashion [].

Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BDPA)

  • Compound Description: BDPA is a tridentate ligand formed in situ during the reaction of copper salts with the tripodal ligand tris[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (TDPA) []. This ligand cannot be obtained through standard organic reactions and highlights the possibility of unexpected ligand formation during complex synthesis [].

Tris(3,5-dimethyl-1H-pyrazol-1-yl)methane

  • Compound Description: Tris(3,5-dimethyl-1H-pyrazol-1-yl)methane is a tridentate ligand that forms a dinuclear Mo(VI) complex, [Mo2Cl2O4(C16H22N6)]·CH3CN, upon recrystallization of its mononuclear Mo(VI) precursor []. The complex exhibits two distinct Mo(VI) centers with different coordination environments, with one being hexacoordinated and the other pentacoordinated [].

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

  • Compound Description: 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is an N,O-heteroditopic ligand used to synthesize several coordination complexes with cobalt(II), nickel(II), zinc(II), and cadmium(II) ions [].

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

  • Compound Description: This series of compounds was synthesized via a one-pot, four-component domino reaction and exhibited antibacterial activity [].

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

  • Compound Description: This class of compounds demonstrated potent antiproliferative activity against MIA PaCa-2 cancer cells []. Mechanistic studies revealed that they act as autophagy modulators by reducing mTORC1 activity and disrupting autophagic flux [].
  • Compound Description: This series of compounds was synthesized from common starting materials such as acetylacetone, ethyl bromoacetate, and 2,6-dichloropyridine. Preliminary bioassays revealed that most compounds displayed significant herbicidal activity at a concentration of 150 g/hm []. Notably, compounds B2, B3, B6, and B8 exhibited almost 100% inhibition against Abutilon theophrasti Medicus, Amaranthus retroflexus, and Amaranthus lividus L [].

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound contains a thienyl-ring flip disorder, with occupancy factors in the ratio of 0.82:0.18 [].

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This Schiff base compound is synthesized by reacting 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaxaldehyde []. It adopts an E configuration around the central C=N double bond and exhibits a weak intramolecular C—H⋯O hydrogen bond, generating an S(6) ring motif [].

Properties

CAS Number

2034507-65-6

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylacetamide

Molecular Formula

C19H21N3OS

Molecular Weight

339.46

InChI

InChI=1S/C19H21N3OS/c1-14-19(17-9-6-12-24-17)15(2)22(21-14)11-10-20-18(23)13-16-7-4-3-5-8-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)

InChI Key

LHDVSXZZKIUFBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCNC(=O)CC2=CC=CC=C2)C)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.